

# 1-Boc-pyrrolidine-3-carboxylic acid structure and stereochemistry

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## Compound of Interest

Compound Name: **1-Boc-pyrrolidine-3-carboxylic acid**

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An In-depth Technical Guide to **1-Boc-pyrrolidine-3-carboxylic acid**: Structure, Stereochemistry, and Applications

## Introduction

**1-Boc-pyrrolidine-3-carboxylic acid** is a protected amino acid derivative that serves as a crucial chiral building block in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> As a derivative of pyrrolidine-3-carboxylic acid (also known as  $\beta$ -proline), its structure incorporates a five-membered pyrrolidine ring, which is a privileged scaffold found in numerous natural products and synthetic drugs.<sup>[2][3]</sup> The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and handling, allowing for controlled reactions in multi-step syntheses.<sup>[2]</sup>

This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and applications of **1-Boc-pyrrolidine-3-carboxylic acid**, with a focus on its role in modern drug discovery for researchers, scientists, and drug development professionals.

## Structure and Stereochemistry

The molecular structure of **1-Boc-pyrrolidine-3-carboxylic acid** consists of a saturated five-membered nitrogen-containing heterocycle (the pyrrolidine ring). A carboxylic acid (-COOH) functional group is attached at the C-3 position, and a tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom (N-1).<sup>[4]</sup>

The carbon atom at the 3-position is a chiral center, which means the molecule can exist as two non-superimposable mirror images, or enantiomers:

- (S)-**1-Boc-pyrrolidine-3-carboxylic acid**
- (R)-**1-Boc-pyrrolidine-3-carboxylic acid**

The absolute configuration, (R) or (S), at this stereocenter is critical as the enantiomers often exhibit distinct pharmacological and biological activities.<sup>[5][6]</sup> This makes enantioselective synthesis and chiral separation paramount for its use in pharmaceutical development.<sup>[6][7]</sup> The SMILES string for the (S)-enantiomer is CC(C)(C)OC(=O)N1CC--INVALID-LINK--C(=O)O, while the (R)-enantiomer is represented by CC(C)(C)OC(=O)N1CC--INVALID-LINK--C(O)=O.  
<sup>[5]</sup>

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **1-Boc-pyrrolidine-3-carboxylic acid** vary between its racemic form and its pure enantiomers. This data is essential for experimental design, including reaction setup, purification, and characterization.

## Physicochemical Properties

The following tables summarize key quantitative data for the racemic mixture and the individual (R) and (S) enantiomers.

Table 1: Physicochemical Properties of Racemic **1-Boc-pyrrolidine-3-carboxylic acid**

Property	Value	Reference
CAS Number	59378-75-5	[8]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>4</sub>	[1]
Molecular Weight	215.25 g/mol	[1]
Appearance	White to light yellow powder	[1]
Melting Point	133-138 °C	[1]
Boiling Point (Predicted)	337.2 ± 35.0 °C	[1]
Density (Predicted)	1.201 ± 0.06 g/cm <sup>3</sup>	[1]
pKa (Predicted)	4.47 ± 0.20	[1][9]
Solubility	Soluble in Chloroform, slightly soluble in water.	[1][10]
Storage Temperature	2-8°C	[1]

Table 2: Enantiomer-Specific Properties

Property	(S)-Enantiomer	(R)-Enantiomer
CAS Number	140148-70-5[5]	72925-16-7
Melting Point	140-145 °C	138-143 °C
Optical Activity	[α]/D +15.0°, c = 0.5% in chloroform	[α]/D -15.0, c = 0.5% in chloroform

## Spectroscopic Data

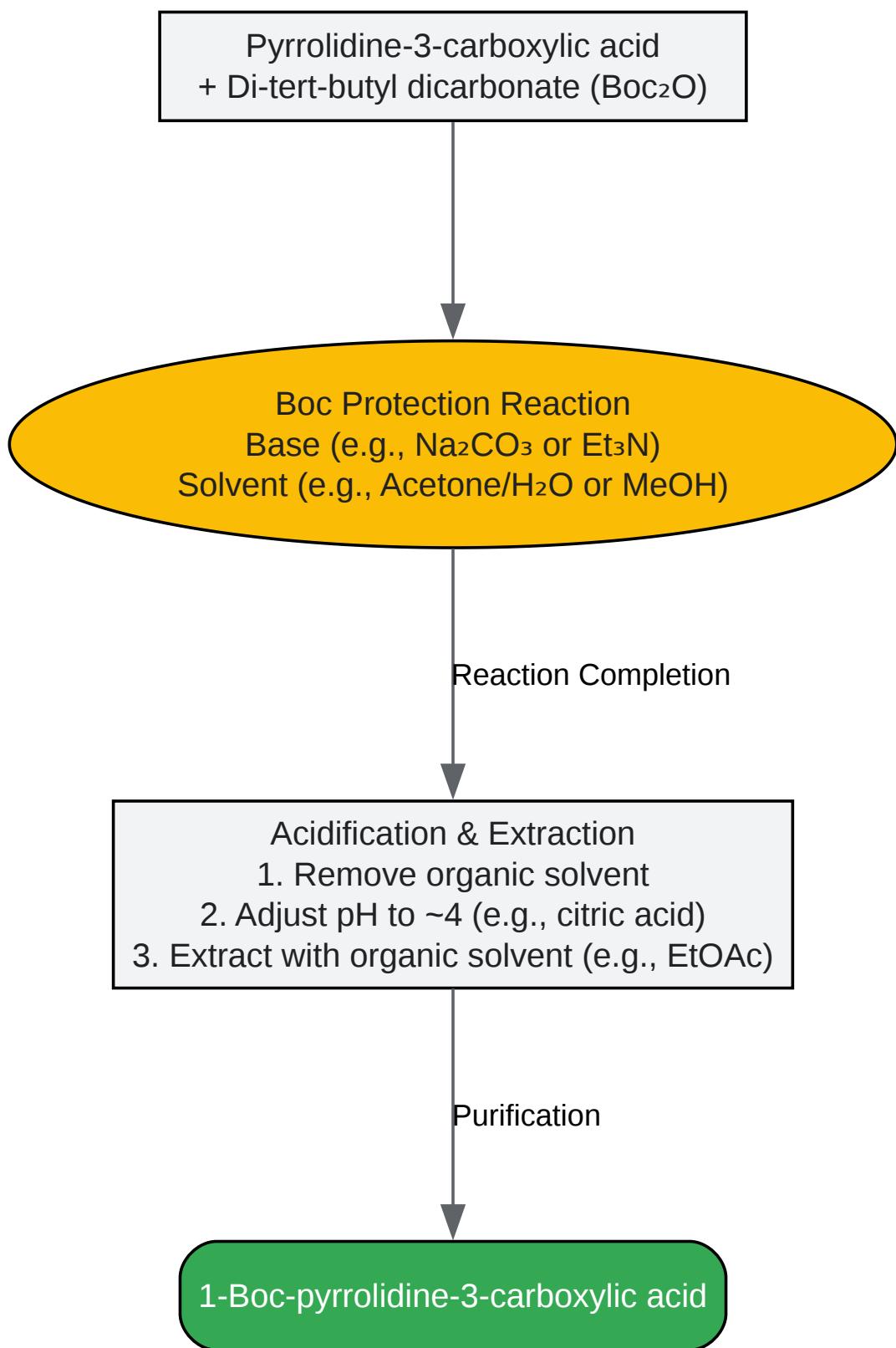
While detailed spectral data is best obtained from direct analysis, typical characterization includes <sup>1</sup>H NMR spectroscopy. The InChI identifier for the racemic compound is InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13). [11]

## Synthesis and Experimental Protocols

The preparation of **1-Boc-pyrrolidine-3-carboxylic acid** is a fundamental procedure for its use in further synthetic applications.

### Synthesis via Boc Protection

The most common synthetic route involves the protection of the secondary amine of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ).[1]

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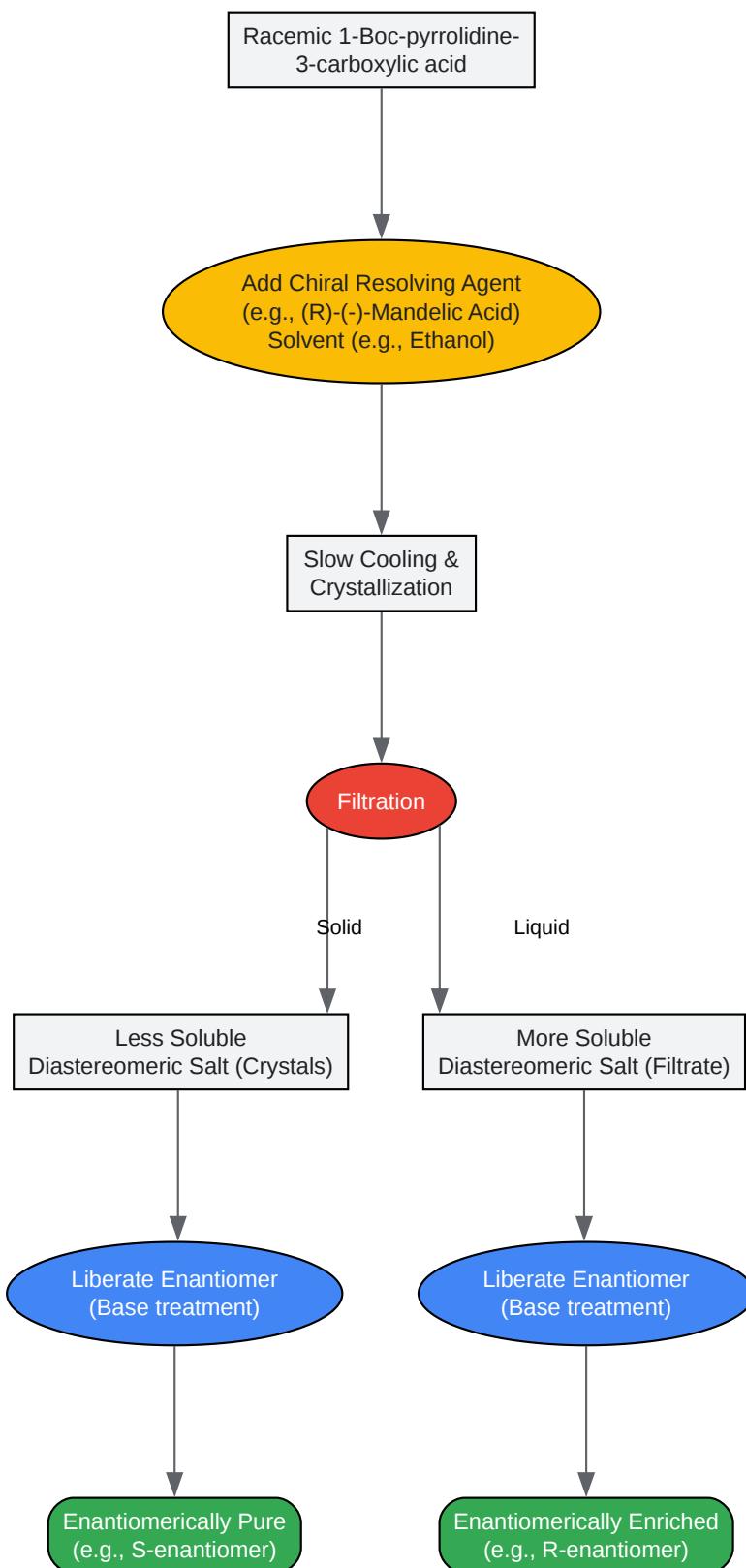
Caption: General workflow for the synthesis of **1-Boc-pyrrolidine-3-carboxylic acid**.

### Experimental Protocol: Synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid[10]

- Suspend (S)-pyrrolidine-3-carboxylic acid (1.32 mmol) and di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.58 mmol) in a mixture of deionized water (1 mL) and acetone (3 mL).
- Cool the mixture to 0°C in an ice bath.
- Add solid sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>, 0.660 mmol) to the cooled mixture.
- Stir the reaction mixture for 3 hours at 0°C to room temperature.
- After the reaction is complete, remove the acetone under reduced pressure (rotary evaporation).
- Add a 20% (w/v) aqueous solution of citric acid dropwise to the remaining aqueous mixture until the pH reaches 4.
- Dilute the mixture with deionized water (15 mL) and ethyl acetate (EtOAc, 15 mL).
- Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 10 mL).
- Combine all organic phases, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under vacuum to yield the final product as a white solid.

## Chiral Separation

For applications requiring enantiomerically pure starting material, the racemic mixture must be separated. Diastereomeric salt crystallization is a classical and scalable method for this purpose.[6]

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Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

### Experimental Protocol: Diastereomeric Salt Crystallization[6]

- Dissolve racemic **1-Boc-pyrrolidine-3-carboxylic acid** in a suitable solvent such as ethanol.
- Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine or a chiral acid like (R)-(-)-mandelic acid).
- Heat the mixture gently to ensure complete dissolution of both components.
- Allow the solution to cool slowly to room temperature, and then potentially cool further in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
- Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
- To recover the enantiomerically enriched carboxylic acid, treat the collected salt with a base (e.g., NaOH solution) to neutralize the resolving agent.
- Extract the chiral resolving agent and then acidify the aqueous layer to precipitate the pure enantiomer of **1-Boc-pyrrolidine-3-carboxylic acid**.

## Applications in Drug Development

The pyrrolidine scaffold is a key structural feature in many biologically active compounds.[2][12] **1-Boc-pyrrolidine-3-carboxylic acid**, particularly its chiral forms, serves as a versatile starting material for constructing these complex molecules.

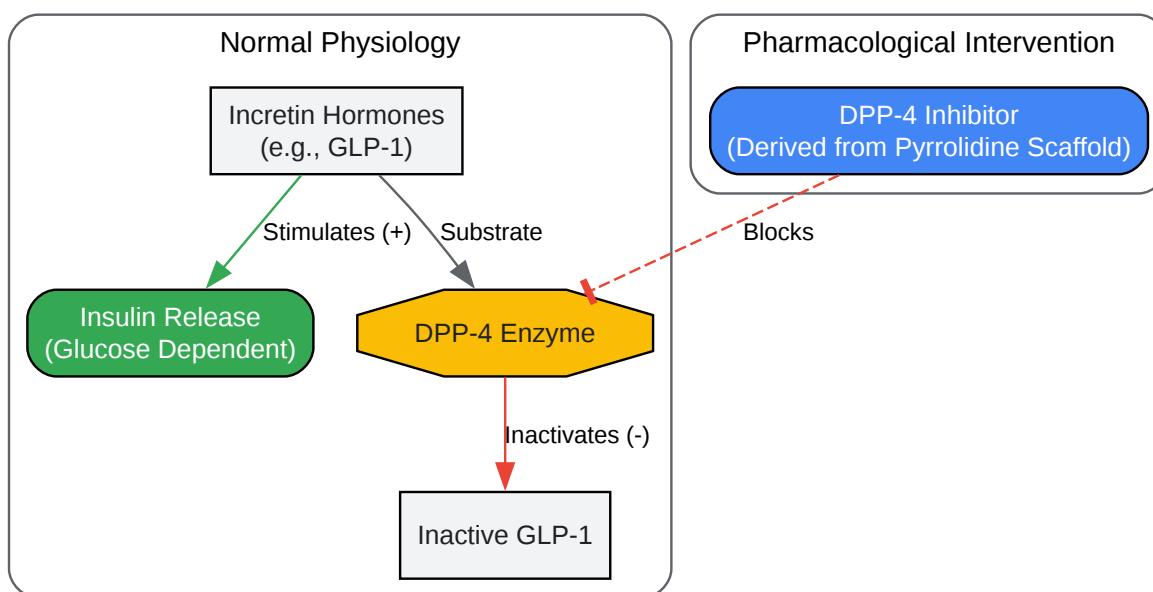
### Key Applications:

- Chiral Pool Synthesis: Its inherent chirality allows it to be used as a starting material to access optically pure compounds without requiring complex asymmetric synthesis steps.[2]
- Enzyme Inhibitors: It is a building block for various enzyme inhibitors. A prominent example is its use in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are oral hypoglycemic agents for treating type 2 diabetes.[2]
- Receptor Agonists: Derivatives have been reported as receptor agonists, highlighting the scaffold's utility in modulating biological pathways.[3]

- CNS Agents: The pyrrolidine ring is a common feature in drugs targeting the central nervous system.[7]

## Example Signaling Pathway: DPP-4 Inhibition

DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion. Molecules synthesized from **1-Boc-pyrrolidine-3-carboxylic acid** can serve as the core of these inhibitors.[2]



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Caption: Simplified signaling pathway of DPP-4 inhibition.

## Safety and Handling

**1-Boc-pyrrolidine-3-carboxylic acid** is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be used.

Table 3: GHS Hazard Information

Hazard Class	Code	Description
Eye Damage/Irritation	H318	Causes serious eye damage. [5]
Skin Corrosion/Irritation	R38	Irritating to skin.[1][9]
Respiratory Irritation	R37	Irritating to respiratory system. [1][9]
Aquatic Hazard (Acute)	H400 / R50	Very toxic to aquatic life.[5]

Safety Precautions:[1][9]

- Eye/Face Protection: Wear safety glasses with side-shields or goggles.
- Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.
- Environmental: Avoid release to the environment. Dispose of as hazardous waste.
- First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][9]

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